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Compound of Interest

4-Bromo-3-fluoropyridine
Compound Name:
hydrochloride

Cat. No.: B1519932

An In-Depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: Synthesis,
Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-fluoropyridine
hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and
professionals in drug development. The document delineates its chemical identity, including its
IUPAC name and synonyms, and presents its physicochemical properties in a structured
format. We delve into a validated synthetic route, explaining the mechanistic rationale behind
the procedural choices. The guide further explores the compound's reactivity, with a focus on
its application in palladium-catalyzed cross-coupling reactions, and provides a detailed, field-
proven protocol for a representative Suzuki-Miyaura coupling. Finally, we highlight its
significance in the synthesis of biologically active molecules, particularly kinase inhibitors,
grounding all claims in authoritative scientific literature.

Chemical Identity and Properties

4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative valued for its
utility in introducing the 3-fluoro-4-pyridyl moiety into complex molecular architectures. Its
unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-
position—provides distinct reactivity handles for synthetic elaboration.
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IUPAC Name: 4-bromo-3-fluoropyridine hydrochloride[1]

Synonyms:

3-Fluoro-4-bromopyridine hydrochloride

4-Bromo-3-fluoropyridine HCI

3-Fluor-4-brom-pyridin hydrochloride

Pyridine, 4-bromo-3-fluoro-, hydrochloride

CAS Number: 2546-52-3[1]

Physicochemical Properties

The properties of this reagent are crucial for its handling, storage, and application in synthesis.
The data below is summarized for quick reference.

Property Value Source(s)
Molecular Formula CsH4BrCIFN Internal Calculation
Molecular Weight 212.45 g/mol Internal Calculation

Colorless to pale yellow/brown
Appearance ] o [2]
solid or liquid

Boiling Point 160-163 °C (for free base)

Density ~1.707 g/cm? (for free base)

-~ Store under inert atmosphere,
Storage Conditions )
2-8°C, protected from moisture

Synthesis and Mechanistic Rationale

The synthesis of 4-bromo-3-fluoropyridine is a critical aspect of its utility, as its purity directly
impacts subsequent reactions. A reliable method involves the nucleophilic aromatic substitution
(SNA_r_) on a readily available precursor, 3-bromo-4-nitropyridine.[3][4]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1519932?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-fluoropyridine
https://www.nbinno.com/article/pharmaceutical-intermediates/sourcing-high-quality-4-bromo-3-fluoropyridine-a-guide-for-researchers-dk
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950977/
https://www.chemicalbook.com/synthesis/3-bromo-4-fluoropyridine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Pathway: From 3-Bromo-4-nitropyridine

The chosen pathway leverages the strong electron-withdrawing effect of the nitro group at the
4-position, which potently activates this position for nucleophilic attack. The bromine at the 3-
position is significantly less reactive in this context.

Synthesis of 4-Bromo-3-fluoropyridine

G—Bromo-4-nitropyridin9

TBAF, DMSO, 25°C
(Nucleophilic Aromatic Substitution)

G-Bromo-&fluoropyridine)

HCI (e.g., in ether or dioxane)
(Acid-Base Reaction)

G—Bromo—&fluoropyridine HCD

Suzuki Coupling Experimental Workflow
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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Field-Proven Experimental Protocol: Suzuki Coupling
with Phenylboronic Acid
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This protocol is a self-validating system, adapted from established and reliable procedures for

similar substrates. [5][6][7]It provides a trusted starting point for researchers.

Objective: To synthesize 3-fluoro-4-phenylpyridine.

Materials:

4-Bromo-3-fluoropyridine hydrochloride (1.0 mmol, 1.0 equiv.)
Phenylboronic acid (1.2 mmol, 1.2 equiv.)

Potassium Phosphate (KsPOa) (3.0 mmol, 3.0 equiv.)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 mmol, 5 mol%)
1,4-Dioxane, anhydrous (8 mL)

Water, deionized (2 mL)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-
3-fluoropyridine hydrochloride (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium
phosphate (3.0 equiv). [7]2. Catalyst Addition: Add the
tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).

Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon)
three times to ensure an oxygen-free environment. This step is critical as the Pd(0) catalyst
is sensitive to oxidation, which would deactivate it.

Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The
water is essential for the catalytic cycle, particularly in the transmetalation step. [6]5.
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS
until the starting material is consumed (typically 12-24 hours).
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o Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL)
and wash with water (10 mL) followed by brine (10 mL). The aqueous wash removes the
inorganic base and salts.

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate under reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel to afford
the pure 3-fluoro-4-phenylpyridine.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 3C
NMR, and mass spectrometry.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals and must be
handled with appropriate safety precautions in a well-ventilated fume hood.

e Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes
serious eye irritation (H319), Harmful if inhaled (H332), and may cause respiratory irritation
(H335).

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.

e Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after
handling. Do not eat, drink or smoke when using this product.

o Storage: Store in a well-ventilated place. Keep the container tightly closed and protected
from moisture and air.

Conclusion

4-Bromo-3-fluoropyridine hydrochloride is a versatile and valuable reagent in modern
organic synthesis, particularly for the construction of novel therapeutics. Its well-defined
reactivity allows for selective functionalization, primarily through palladium-catalyzed cross-
coupling at the C4-bromo position. Understanding its synthesis, handling requirements, and
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reaction protocols, as detailed in this guide, empowers researchers to effectively leverage this
building block in the pursuit of new chemical entities with potential biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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